Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside
Overview
Description
Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside: is a nonionic surfactant derived from glucose. It is commonly used in biochemical and biophysical research due to its ability to solubilize membrane proteins without denaturing them . The compound has the molecular formula C16H31NO6 and a molecular weight of 333.42 g/mol .
Mechanism of Action
Mode of Action
It is known that the compound is utilized in the biomedical industry, particularly in the field of drug development . The specific interactions between the compound and its targets, as well as the resulting changes, require further investigation.
Biochemical Pathways
It is suggested that the compound may play a role in the O-GlcNAc pathway, which is considered a potential pro-survival pathway
Result of Action
It is suggested that the compound may have potential applications in combating various ailments, including cancer, diabetes, and bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside typically involves the glycosylation of glucose derivatives. One common method is the reaction of 2-acetamido-2-deoxy-D-glucose with octyl alcohol in the presence of an acid catalyst . The reaction is carried out under mild conditions to prevent degradation of the sugar moiety.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted glucopyranosides.
Scientific Research Applications
Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the solubilization and stabilization of membrane proteins for structural studies.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of detergents and cleaning agents
Comparison with Similar Compounds
- N-Octyl-β-D-glucopyranoside
- N-Decyl-β-D-glucopyranoside
- N-Dodecyl-β-D-glucopyranoside
Comparison: Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside is unique due to the presence of the acetamido group, which enhances its solubility and interaction with proteins compared to other similar compounds. This makes it particularly useful in applications requiring gentle solubilization of membrane proteins .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO6/c1-3-4-5-6-7-8-9-22-16-13(17-11(2)19)15(21)14(20)12(10-18)23-16/h12-16,18,20-21H,3-10H2,1-2H3,(H,17,19)/t12-,13-,14-,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLKQDFJNOXCNT-OXGONZEZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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